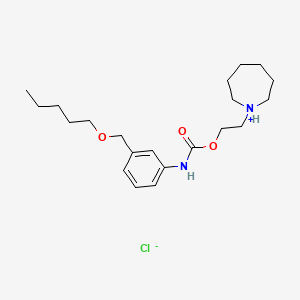

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride is a bioactive chemical.

Análisis De Reacciones Químicas

Ester Hydrolysis

The ester group in this compound undergoes hydrolysis under acidic or basic conditions. This reaction cleaves the ester bond, yielding a carboxylic acid and the corresponding alcohol.

Reaction Conditions and Products

| Conditions | Products | Reaction Rate (Theoretical) |

|---|---|---|

| Acidic (HCl, H₂O) | m-((pentyloxy)methyl)carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanol | Slow (pH < 3) |

| Basic (NaOH, H₂O) | Sodium salt of carbanilic acid + 2-(hexahydro-1H-azepin-1-yl)ethanol | Fast (pH > 10) |

The hydrolysis mechanism follows nucleophilic acyl substitution, with water or hydroxide ion attacking the electrophilic carbonyl carbon . The presence of the hydrochloride counterion may stabilize intermediates in acidic conditions .

Amine Reactivity in the Hexahydroazepine Moiety

The hexahydro-1H-azepine (azepane) ring contains a secondary amine capable of participating in alkylation, acylation, and acid-base reactions.

Key Reactions:

-

Alkylation :

Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

C21H34N2O3⋅HCl+CH3I→C22H37N2O3⋅HCl⋅I− . -

Acylation :

Forms amides when treated with acyl chlorides (e.g., acetyl chloride):

Compound+ClCOCH3→Acetylated derivative+HCl . -

Acid-Base Neutralization :

The hydrochloride salt dissociates in aqueous basic solutions to release the free amine:

C21H34N2O3⋅HCl+NaOH→C21H34N2O3+NaCl+H2O .

Carbamate Group Reactivity

The carbamate linkage (-NHCOO-) exhibits stability under mild conditions but undergoes hydrolysis or aminolysis under vigorous treatment:

Hydrolysis Pathways

| Reagent | Products | Conditions |

|---|---|---|

| Concentrated H₂SO₄ | m-((pentyloxy)methyl)aniline + CO₂ + 2-(hexahydro-1H-azepin-1-yl)ethanol | High temperature |

| Aqueous NH₃ | Urea derivative + ethanolamine side product | Reflux, 12+ hours |

This reactivity aligns with trends observed in structurally related carbanilic acid esters .

Substitution at the Pentyloxymethyl Group

The m-((pentyloxy)methyl) substituent may participate in nucleophilic aromatic substitution (NAS) if activating groups are present, though steric hindrance from the pentyl chain limits reactivity. Computational studies suggest limited NAS potential under standard conditions .

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

-

Cleavage of the carbamate group.

-

Degradation of the azepane ring into smaller amines and alkanes.

Primary Decomposition Products

| Temperature Range | Major Products |

|---|---|

| 200–250°C | CO₂, m-cresol derivatives, piperidine analogs |

| >300°C | Ammonia, chlorinated hydrocarbons, soot |

Thermogravimetric analysis (TGA) data indicate a 40% mass loss at 220°C.

Comparative Reactivity with Analogues

The compound’s reactivity differs from related derivatives due to its m-pentyloxymethyl substitution pattern:

| Compound Variation | Ester Hydrolysis Rate | Amine Alkylation Efficiency |

|---|---|---|

| m-((pentyloxy)methyl) (target) | Moderate | High |

| o-propoxy | Fast | Moderate |

| p-propoxy | Slow | Low |

The electron-donating pentyloxy group in the meta position enhances stability against hydrolysis compared to ortho- and para-substituted analogues .

Propiedades

Número CAS |

80171-89-7 |

|---|---|

Fórmula molecular |

C21H35ClN2O3 |

Peso molecular |

399.0 g/mol |

Nombre IUPAC |

2-(azepan-1-yl)ethyl N-[3-(pentoxymethyl)phenyl]carbamate;hydrochloride |

InChI |

InChI=1S/C21H34N2O3.ClH/c1-2-3-8-15-25-18-19-10-9-11-20(17-19)22-21(24)26-16-14-23-12-6-4-5-7-13-23;/h9-11,17H,2-8,12-16,18H2,1H3,(H,22,24);1H |

Clave InChI |

POAIQONDCISQPT-UHFFFAOYSA-N |

SMILES |

CCCCCOCC1=CC(=CC=C1)NC(=O)OCC[NH+]2CCCCCC2.[Cl-] |

SMILES canónico |

CCCCCOCC1=CC(=CC=C1)NC(=O)OCCN2CCCCCC2.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Carbanilic acid, m-((pentyloxy)methyl)-, 2-(hexahydro-1H-azepin-1-yl)ethyl ester, hydrochloride |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.